Cas no 1628748-83-3 (tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

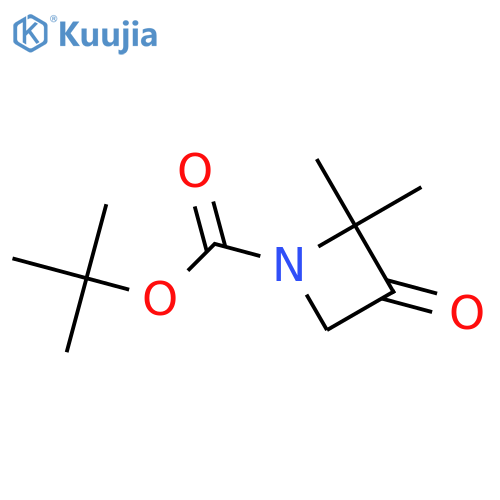

1628748-83-3 structure

商品名:tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

- AT11676

- tert-Butyl2,2-dimethyl-3-oxoazetidine-1-carboxylate

- DB-432945

- SY322379

- MFCD30802770

- 1-Boc-2,2-dimethyl-3-oxoazetidine

- 1628748-83-3

- XBMJUOJTMXHRBL-UHFFFAOYSA-N

- PS-17253

- SCHEMBL17536005

- EN300-7473118

- tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

-

- MDL: MFCD30802770

- インチ: 1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3

- InChIKey: XBMJUOJTMXHRBL-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C(C1(C([H])([H])[H])C([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 199.12084340g/mol

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.6

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-10G |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 10g |

¥ 25,905.00 | 2023-04-14 | |

| Chemenu | CM1017348-500mg |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 95%+ | 500mg |

$629 | 2023-02-02 | |

| Enamine | EN300-7473118-2.5g |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 95% | 2.5g |

$1931.0 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-250MG |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 250MG |

¥ 2,072.00 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1209109-1G |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 1g |

$975 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1209109-5G |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 5g |

$2920 | 2024-07-21 | |

| Chemenu | CM1017348-1g |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 95%+ | 1g |

$942 | 2023-02-02 | |

| eNovation Chemicals LLC | Y1209109-250MG |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 250mg |

$385 | 2024-07-21 | |

| Enamine | EN300-7473118-0.05g |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 95% | 0.05g |

$229.0 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA071-5G |

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

1628748-83-3 | 97% | 5g |

¥ 15,543.00 | 2023-04-14 |

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1628748-83-3 (tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1628748-83-3)tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

清らかである:99%/99%

はかる:500mg/10g

価格 ($):669.0/3284.0